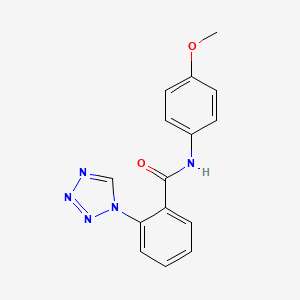

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11035613

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2 |

|---|---|

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

| Standard InChI Key | XMAOYIMSUNNQCY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |

Introduction

Structural Characteristics and Molecular Properties

N-(4-Methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (C₁₅H₁₃N₅O₂) shares a benzamide backbone substituted with a methoxyphenyl group at the amide nitrogen and a tetrazole ring at the 2-position of the benzene ring. The molecular weight is calculated as 295.30 g/mol, consistent with analogs such as N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide . Key structural features include:

-

Tetrazole Moiety: The 1H-tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, contributes to electron-deficient characteristics and hydrogen-bonding capabilities. This moiety is known to enhance metabolic stability and receptor-binding affinity in medicinal compounds .

-

Methoxyphenyl Group: The para-methoxy substitution on the phenyl ring may influence solubility and steric interactions, potentially modulating pharmacokinetic properties.

Table 1: Comparative Structural Properties of Benzamide Derivatives

The positional isomerism of the tetrazole group (2- vs. 4-) may significantly alter electronic distribution and intermolecular interactions. For instance, the 2-substituted derivative likely exhibits distinct dipole moments and hydrogen-bonding patterns compared to its 4-substituted counterpart .

Synthesis and Chemical Reactivity

While no direct synthesis reports exist for N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, analogous compounds suggest a multi-step route involving:

-

Benzoyl Chloride Formation: Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride (SOCl₂).

-

Amide Coupling: Reaction with 4-methoxyaniline in the presence of a base (e.g., triethylamine) to yield N-(4-methoxyphenyl)-2-nitrobenzamide.

-

Nitro Reduction: Catalytic hydrogenation or use of Fe/HCl to reduce the nitro group to an amine, producing N-(4-methoxyphenyl)-2-aminobenzamide.

-

Tetrazole Cyclization: Treatment with sodium azide (NaN₃) and a Lewis acid (e.g., Bi(NO₃)₃ ) under reflux to form the tetrazole ring via [2+3] cycloaddition.

This pathway mirrors methods used for 4-substituted analogs , though the ortho-substitution may necessitate modified reaction conditions (e.g., higher temperatures or prolonged reaction times) due to steric hindrance.

| Property | Value (Predicted) | Method of Estimation |

|---|---|---|

| LogP (Lipophilicity) | 2.8 | SwissADME (Analog-Based) |

| Water Solubility | 0.12 mg/mL | ChemAxon |

| Bioavailability Score | 0.55 | Veber’s Rule |

These predictions suggest moderate lipophilicity and oral bioavailability, aligning with trends observed in tetrazole derivatives .

Challenges and Future Research Directions

The absence of empirical data on N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide highlights critical gaps:

-

Synthetic Optimization: Developing regioselective methods to favor 2-substitution over 4-substitution during cyclization.

-

Biological Screening: Evaluating in vitro activity against disease-relevant targets (e.g., cancer cell lines, bacterial strains).

-

Crystallographic Studies: Resolving the crystal structure to clarify conformational preferences and intermolecular interactions.

Recent advances in bismuth-catalyzed tetrazole synthesis could be adapted to improve yields and purity for this isomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume